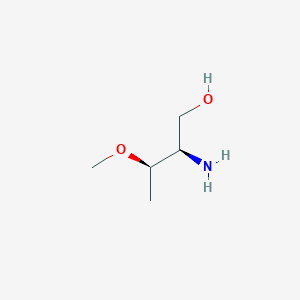

(2R,3R)-2-amino-3-methoxybutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-amino-3-methoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUTYQMVHBLVDR-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246891-52-0 | |

| Record name | (2R,3R)-2-amino-3-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R,3R)-2-amino-3-methoxybutan-1-ol: A Review of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for the chiral amino alcohol, (2R,3R)-2-amino-3-methoxybutan-1-ol. Due to the limited availability of experimentally determined data in public literature, this document primarily presents computed properties. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

A comprehensive search of scientific databases reveals a scarcity of experimentally determined physical properties for this compound. The majority of available data is derived from computational models.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13NO2 | PubChem[1] |

| Molecular Weight | 119.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 119.09463 Da | PubChem[1] |

| XLogP3-AA (Predicted) | -1.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 119.094629 g/mol | PubChem[1] |

| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 62.7 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 2 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Note: Properties such as melting point, boiling point, solubility, and specific optical rotation are not currently available from experimental sources in the public domain.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the currently available literature. Standard analytical techniques for determining properties such as melting point (e.g., capillary melting point apparatus), boiling point (e.g., distillation), solubility (e.g., equilibrium solubility method), and optical rotation (e.g., polarimetry) would be applicable.

Signaling Pathways and Experimental Workflows

At present, there is no information available in scientific literature detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows. Consequently, the creation of corresponding diagrams is not feasible.

Logical Relationship of Physicochemical Property Determination

While specific experimental data for the target compound is unavailable, the general workflow for characterizing a novel chemical entity is well-established. The following diagram illustrates the logical progression of experiments to determine key physical properties.

Caption: General workflow for the determination of physicochemical properties.

This guide underscores the current knowledge gap regarding the physical properties of this compound and highlights the need for experimental investigation to fully characterize this compound for its potential applications in research and development.

References

An In-depth Technical Guide to (2R,3R)-2-amino-3-methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and analytical characterization of (2R,3R)-2-amino-3-methoxybutan-1-ol. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide leverages data from analogous compounds and established principles of organic chemistry and analytical spectroscopy to provide a predictive yet thorough resource.

Chemical Structure and Properties

This compound is a chiral amino alcohol. The stereochemistry at the C2 and C3 positions is defined as (R) and (R) respectively, according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure Diagram:

Technical Guide: (2R,3R)-2-amino-3-methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a summary of the available information for the chiral compound (2R,3R)-2-amino-3-methoxybutan-1-ol. Extensive searches of public chemical databases have revealed that while the structure is indexed, there is a notable absence of a registered CAS number and published experimental data for this specific stereoisomer. Consequently, this guide focuses on presenting the available structural and predicted data. A proposed synthetic workflow is also provided as a conceptual guide for its potential stereoselective synthesis.

Compound Identification and Properties

A specific CAS (Chemical Abstracts Service) registry number for this compound could not be identified in publicly available databases. The compound is, however, registered in PubChem with the Compound ID (CID) 55284136.

Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₃NO₂[1] |

| SMILES | C--INVALID-LINK--N">C@HOC[1] |

| InChI | InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1[1] |

| InChIKey | VQUTYQMVHBLVDR-RFZPGFLSSA-N[1] |

Predicted Physicochemical Properties

The following data are computationally predicted and have not been experimentally verified.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 119.09463 Da | PubChemLite[1] |

| XlogP | -1.0 | PubChemLite[1] |

Predicted Collision Cross Section (CCS)

The following CCS values were calculated using CCSbase and provide a predicted measure of the ion's size and shape in the gas phase.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 120.10191 | 126.6 |

| [M+Na]⁺ | 142.08385 | 132.4 |

| [M-H]⁻ | 118.08735 | 125.1 |

| [M+NH₄]⁺ | 137.12845 | 147.8 |

| [M+K]⁺ | 158.05779 | 133.0 |

| [M+H-H₂O]⁺ | 102.09189 | 121.9 |

| [M+HCOO]⁻ | 164.09283 | 148.0 |

| [M+CH₃COO]⁻ | 178.10848 | 171.3 |

| [M+Na-2H]⁻ | 140.06930 | 130.1 |

| [M]⁺ | 119.09408 | 125.2 |

| [M]⁻ | 119.09518 | 125.2 |

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield any published experimental studies for this compound. As a result, there are no available experimental protocols for its synthesis, characterization, or biological evaluation.

Proposed Synthetic Workflow

Due to the lack of experimental data, a conceptual workflow for the stereoselective synthesis of this compound is proposed. This pathway is based on established methodologies for the synthesis of chiral amino alcohols and has not been experimentally validated for this specific target molecule. The proposed route starts from a commercially available chiral precursor, D-threonine.

Figure 1. A proposed, non-validated synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is no published information regarding the biological activity or any associated signaling pathways for this compound. Research into its biological effects would be a novel area of investigation.

Conclusion

This compound is a structurally defined chiral molecule for which no CAS number or experimental data are currently available in the public domain. The information presented in this guide is based on predicted data from its chemical structure. The proposed synthetic workflow provides a conceptual starting point for its potential chemical synthesis. Further experimental investigation is required to determine its physicochemical properties, biological activity, and to develop validated synthetic and analytical protocols.

References

Technical Guide: Spectroscopic and Synthetic Overview of (2R,3R)-2-amino-3-methoxybutan-1-ol and Related Amino Alcohols

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document addresses the available data for (2R,3R)-2-amino-3-methoxybutan-1-ol and provides context through closely related, well-characterized analogs. Due to a lack of publicly available experimental spectroscopic data for the target compound, this guide leverages predictive data and information on similar structures to provide a foundational understanding.

Introduction

This compound is a chiral amino alcohol, a class of compounds of significant interest in medicinal chemistry and asymmetric synthesis. These molecules serve as versatile building blocks for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Their bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical transformations. The specific stereochemistry of this compound, a derivative of threonine, makes it a potentially valuable synthon.

This guide summarizes the available predicted data for this compound and presents experimental data for structurally similar compounds to infer potential spectroscopic characteristics.

Physicochemical Properties of this compound

While experimental data is scarce, computational predictions provide some insight into the properties of this molecule.

| Property | Predicted Value | Source |

| Molecular Formula | C5H13NO2 | PubChem[1] |

| Molecular Weight | 119.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 119.09463 Da | PubChem[1] |

| XlogP | -1.0 | PubChem[1] |

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. While no experimental mass spectra for this compound were found, predicted collision cross-section (CCS) values for various adducts are available. These values are useful for identification in ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 120.10191 | 126.6 |

| [M+Na]+ | 142.08385 | 132.4 |

| [M-H]- | 118.08735 | 125.1 |

| [M+NH4]+ | 137.12845 | 147.8 |

| [M+K]+ | 158.05779 | 133.0 |

| [M+H-H2O]+ | 102.09189 | 121.9 |

Data sourced from PubChem and calculated using CCSbase.[1]

Logical Relationship: From Structure to Predicted Mass

The following diagram illustrates the logical flow from the chemical structure to the predicted mass spectral data.

Caption: Derivation of Predicted Mass Spectrometry Data.

Spectroscopic Data of Analogous Compounds

In the absence of experimental data for the target molecule, examining the spectra of related compounds can provide valuable insights into the expected chemical shifts and spectral features.

L-Threonine is the parent amino acid from which this compound is conceptually derived. It shares the same core stereochemistry.

¹H and ¹³C NMR Data for L-Threonine in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα (C2) | 3.573 | 63.172 |

| Cβ (C3) | 4.241 | 68.679 |

| Cγ (C4) | 1.318 | 22.179 |

| COOH (C1) | - | 175.689 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]

This compound is a simpler amino alcohol that lacks the methoxy group but shares the aminobutanol backbone.

¹H NMR Data for (S)-(+)-2-Amino-1-butanol in CDCl₃

| Assignment | Chemical Shift (ppm) |

| Hα | 2.734 |

| Hβ | 1.289, 1.440 |

| CH₂OH | 3.28, 3.568 |

| CH₃ | 0.938 |

Data sourced from ChemicalBook.[3]

Experimental Protocols: General Synthesis of Amino Alcohols

While a specific protocol for this compound is not available, a general approach for the synthesis of amino alcohols involves the reduction of the corresponding amino acid.

General Workflow for the Synthesis of Amino Alcohols from Amino Acids

Caption: General Synthetic Workflow for Amino Alcohols.

Detailed Steps for a Hypothetical Synthesis:

-

Protection of the Amino Group: The starting amino acid, in this case, a derivative of threonine, would first have its amino group protected to prevent it from reacting with the reducing agents. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Activation of the Carboxylic Acid: The carboxylic acid is often activated to facilitate reduction. This can be achieved by converting it to an ester or an acid chloride.

-

Reduction: The activated carboxylic acid is then reduced to the primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the nature of the substrate and the other functional groups present.

-

Deprotection: Following the reduction, the protecting group on the amine is removed. For a Boc group, this is typically done under acidic conditions.

-

Purification: The final amino alcohol is purified using standard techniques such as column chromatography or recrystallization to yield the pure product.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a framework for understanding its potential properties and characterization based on predictive data and the analysis of structurally related compounds. The provided general synthetic workflow offers a viable route for its preparation, which would be a necessary first step for any detailed spectroscopic investigation. Further research is required to synthesize this compound and fully characterize it using modern spectroscopic techniques. This would be a valuable contribution to the field, providing essential data for researchers utilizing this chiral building block.

References

The Advent of Chiral Amino Alcohols: A Technical Guide to Their Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern organic chemistry and medicinal chemistry. Their presence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores their significance. The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity and catalytic efficiency, making the development of stereoselective synthetic methods a paramount objective. This technical guide provides an in-depth exploration of the key discoveries and methodologies in the asymmetric synthesis of chiral vicinal and β-amino alcohols, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Seminal Strategies in Asymmetric Synthesis of Chiral Amino Alcohols

The journey to access enantiomerically pure amino alcohols has been marked by several landmark discoveries that have provided chemists with powerful tools to control stereochemistry.

Sharpless Asymmetric Aminohydroxylation: A Direct Approach

One of the most direct methods for the synthesis of vicinal amino alcohols is the Sharpless Asymmetric Aminohydroxylation (AA).[1][2] This method involves the osmium-catalyzed reaction of alkenes with a nitrogen source, typically a salt of an N-halo-sulfonamide, -amide, or -carbamate, in the presence of a chiral ligand derived from cinchona alkaloids.[1][3] The reaction proceeds with syn-selectivity, meaning the amino and hydroxyl groups are added to the same face of the double bond.[1]

A significant challenge in the Sharpless AA is controlling the regioselectivity when using unsymmetrical alkenes, as two regioisomeric amino alcohols can be formed.[1][4] The choice of the chiral ligand's aromatic linker (e.g., phthalazine (PHAL) or anthraquinone (AQN)) and the reaction conditions can significantly influence the regiochemical outcome.[1][4] Despite this, the Sharpless AA has been successfully applied in the total synthesis of numerous complex bioactive molecules.[1]

Asymmetric Reduction of α-Amino Ketones: A Versatile Route

The asymmetric reduction of α-amino ketones to the corresponding β-amino alcohols is a widely employed and versatile strategy. This transformation can be achieved through both chemical and biocatalytic methods, offering a broad range of options to suit different substrates and desired stereoisomers.

Chemical Catalysis: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in combination with chiral ligands, have proven highly effective for the asymmetric hydrogenation and transfer hydrogenation of α-amino ketones.[5][6] These methods often provide excellent enantioselectivities (up to >99% ee) and high yields.[6][7][8] A key advantage of some modern catalytic systems is the ability to perform the reduction on unprotected α-amino ketones, simplifying the synthetic sequence by avoiding protection and deprotection steps.[6]

Biocatalysis: Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the synthesis of chiral amino alcohols.[9][10][11] These enzymes catalyze the reductive amination of α-hydroxy ketones with ammonia as the amine donor, producing chiral vicinal amino alcohols with high conversions and exceptional enantioselectivities (>99% ee).[9][10][11] The use of enzymes offers several advantages, including mild reaction conditions, high stereoselectivity, and a reduced environmental impact compared to some chemical methods.[11][12]

Ring-Opening of Chiral Epoxides: A Convergent Approach

The synthesis of chiral amino alcohols can also be achieved through the ring-opening of enantiomerically pure epoxides with nitrogen nucleophiles. This approach is highly convergent and allows for the construction of the amino alcohol backbone from readily available building blocks. The key to this strategy lies in the initial enantioselective epoxidation of an alkene. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for the asymmetric epoxidation of unfunctionalized alkenes.[13][14][15] The resulting chiral epoxides can then be regioselectively opened by an amine to yield the desired chiral amino alcohol.

Quantitative Data on Asymmetric Synthesis Methods

The following tables summarize quantitative data for selected key methodologies, highlighting the efficiency and stereoselectivity of each approach.

Table 1: Sharpless Asymmetric Aminohydroxylation of Alkenes

| Alkene Substrate | Chiral Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |

| Vinylbenzene | (DHQ)₂-PHAL | CbzNClNa | 75 | 97 | [1] |

| Nitro vinylbenzene | (DHQD)₂-PHAL | CbzNClNa | 88 | 95 | [1] |

Table 2: Asymmetric Transfer Hydrogenation of α-Amino Ketones

| α-Amino Ketone Substrate | Catalyst | Reductant | Yield (%) | ee (%) | Reference |

| Various aryl α-amino ketones | RuCl[(S,S)-Teth-TsDpen] | Formic acid/triethylamine (5:2) | High | >99 | [6] |

| Catechol-containing α-amino ketones | Ruthenium-diamine catalyst | Formic acid/triethylamine | High | >99 | [6] |

Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones

| α-Hydroxy Ketone Substrate | Enzyme | Conversion (%) | ee (%) | Reference |

| Various α-hydroxy ketones | Engineered Amine Dehydrogenase (from Lysinibacillus fusiformis) | up to 99 | >99 | [9][10] |

| 1-hydroxy-2-butanone | Engineered SpAmDH (wh84) | 91-99 | >99 | [11] |

Table 4: Cobalt-Catalyzed Asymmetric Hydrogenation of α-Primary Amino Ketones

| α-Primary Amino Ketone Substrate | Catalyst System | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| Various functionalized aryl ketones | Co(OAc)₂ / (R,R)-BenzP | 50 | High | 84-99 | [7][8] |

| p-halophenyl substituted ketones | Co(OAc)₂ / (R,R)-BenzP | 50 | High | up to 99 | [7][8] |

Detailed Experimental Protocols

This section provides exemplary experimental protocols for key synthetic transformations.

Protocol for Sharpless Asymmetric Aminohydroxylation

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

Alkene substrate

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

Chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)

-

Nitrogen source (e.g., Chloramine-T, CbzNClNa)

-

Solvent (e.g., t-butanol/water mixture)

Procedure:

-

To a stirred solution of the alkene substrate in the solvent mixture at room temperature, add the chiral ligand and the nitrogen source.

-

In a separate vessel, prepare a solution of potassium osmate(VI) dihydrate in water.

-

Add the osmium catalyst solution to the reaction mixture.

-

Stir the reaction vigorously at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC/MS.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral amino alcohol.

Protocol for Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is a general representation for a ruthenium-catalyzed reaction.

Materials:

-

α-Amino ketone hydrochloride salt

-

Ruthenium catalyst (e.g., RuCl[(S,S)-Teth-TsDpen])

-

Formic acid/triethylamine azeotrope (5:2)

-

Solvent (e.g., isopropanol)

Procedure:

-

To a reaction vessel, add the α-amino ketone hydrochloride salt and the ruthenium catalyst.

-

Add the solvent and the formic acid/triethylamine azeotrope.

-

Heat the reaction mixture to the desired temperature (e.g., 60-65 °C) and stir for the required time (e.g., 16 hours), monitoring by HPLC.

-

After completion, cool the reaction to room temperature.

-

Neutralize the reaction mixture with an aqueous base (e.g., 28% NH₄OH) to precipitate the product.[6]

-

Filter the solid, wash with water and a suitable organic solvent (e.g., methanol), and dry under vacuum to yield the chiral amino alcohol.[6]

Protocol for Biocatalytic Reductive Amination using an Amine Dehydrogenase

This protocol describes a whole-cell biocatalytic process.

Materials:

-

α-Hydroxy ketone substrate

-

E. coli cells expressing the engineered amine dehydrogenase (AmDH) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH)

-

Buffer (e.g., NH₄Cl/NH₃·H₂O buffer, pH 8.5)

-

Cofactor (NAD⁺)

-

Glucose (for cofactor regeneration)

Procedure:

-

Prepare a suspension of the E. coli cells in the buffer.

-

To the cell suspension, add the α-hydroxy ketone substrate, NAD⁺, and glucose.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.[11][12]

-

Monitor the reaction progress by analyzing substrate consumption and product formation using HPLC or GC.

-

Once the reaction is complete, centrifuge the mixture to pellet the cells.

-

Isolate the product from the supernatant by extraction or other purification techniques.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows.

References

- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 13. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 15. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

The Biological Frontier of Substituted Butanols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted butanols, a diverse class of organic compounds, have emerged as a focal point in medicinal chemistry and drug discovery due to their wide spectrum of biological activities. The structural versatility of the butanol scaffold allows for a myriad of substitutions, leading to compounds with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of substituted butanols, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

I. Biological Activities of Substituted Butanols

Substituted butanols have demonstrated significant potential across several therapeutic areas, including antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective applications. The following sections delve into the specifics of these activities, supported by quantitative data to facilitate comparative analysis.

Antifungal Activity

A prominent area of investigation for substituted butanols is in the development of novel antifungal agents. Notably, 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives have shown potent activity against a broad spectrum of pathogenic fungi. These compounds are thought to exert their effect through the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

One of the key advantages of certain triazole-substituted butanols, such as (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidino)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (KP-103), is their reduced inactivation by keratin.[1][2] This property makes them particularly effective for the topical treatment of dermatophytosis.[1][2]

Table 1: Antifungal Activity of Selected Substituted Butanols

| Compound/Extract | Target Organism(s) | Activity (MIC/IC50) | Reference(s) |

| KP-103 | Trichophyton mentagrophytes | MIC: 10 µg/mL | [3] |

| WRPE-BuOH | Helicobacter pylori | MIC: 10 µg/mL | [3] |

| WRPE-BuOH | Propionibacterium acnes | MIC: 40 µg/mL | [3] |

| Palmitin | Staphylococcus aureus | MIC: 4-256 µg/mL | [4] |

| N-butyl-D-glucopyranoside derivatives | Various bacteria and fungi | Moderate activity | [5] |

| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Staphylococcus aureus, Mycobacterium luteum | MIC: 15.6-500 µg/mL | [6] |

| Thiophene derivative 12g | Aspergillus niger | MIC: 3.9 µg/mL | [6] |

Antiviral Activity

Substituted butanols have also been investigated for their antiviral properties, with a notable focus on the inhibition of HIV protease. The design of nonpeptidic inhibitors based on a substituted 2-butanol scaffold has yielded compounds with significant potency against this critical viral enzyme.[7] These inhibitors are designed to mimic the transition state of the viral protease's substrate, effectively blocking its activity and preventing viral maturation.[8][9][10]

Furthermore, certain butanol-containing formulations have demonstrated broad-spectrum virucidal activity against both enveloped and non-enveloped viruses, including influenza and poliovirus.[3]

Table 2: Anti-HIV Protease Activity of Substituted 2-Butanols

| Compound | Target | Activity (Ki) | Reference(s) |

| Substituted 2-butanol (racemic mixture) | HIV Protease | 24.5 µM | [7] |

| Modified Substituted 2-butanol | HIV Protease | 0.48 µM | [7] |

Anticancer Activity

The anticancer potential of butanol derivatives, particularly butenolides and pyrrolinones, is an active area of research. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (PC-3), and leukemia (U-937) cells. The proposed mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling pathways leading to apoptosis.

Table 3: Anticancer Activity of Selected Butanol-Related Derivatives

| Compound | Cell Line | Activity (IC50) | Reference(s) |

| γ-(triazolyl ethylidene)butenolide derivative | Breast Cancer Cells | 11.3 µM | |

| n-Butanol extract of L. bonduellei | HT-29 and HeLa Cells | Concentration-dependent inhibition | [4] |

Anti-inflammatory and Antioxidant Activities

Substituted butanols and related structures have been shown to possess anti-inflammatory and antioxidant properties.[7][11] Certain butenolide-based amide derivatives exhibit significant in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin, with the added benefit of reduced gastrointestinal toxicity.[12][13] The mechanism of their anti-inflammatory action is linked to the suppression of pro-inflammatory mediators such as TNF-α and the inhibition of the COX-2 enzyme and the NF-κB signaling pathway.[12][14]

The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[7]

Neuroprotective Activity and Ion Channel Modulation

The nervous system is another target for the biological activity of substituted butanols. N-butanol extracts of certain plants have demonstrated neuroprotective effects against hypoxic injury in hippocampal neurons. The underlying mechanism involves the protection of mitochondrial function and the inhibition of the caspase cascade pathway, thereby preventing apoptosis.[15]

Furthermore, butanols can modulate the function of ligand-gated ion channels, which are crucial for neuronal signaling.[1][16][17] The interaction of butanols with specific residues within the transmembrane domains of these channels can either potentiate or inhibit their activity, highlighting a potential mechanism for their effects on the central nervous system.[1][17]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of substituted butanols.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of substituted butanols against various fungal strains.[18][19][20][21][22]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest the fungal colonies and suspend them in sterile saline (0.85%).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum concentration.

-

-

Preparation of Butanol Derivatives:

-

Dissolve the substituted butanol compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined visually or spectrophotometrically.[18]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of substituted butanols on cancer cell lines.[2][23][24]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted butanol compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

HIV Protease Inhibition Assay

This enzymatic assay is used to determine the inhibitory activity of substituted butanols against HIV protease.

-

Assay Components:

-

Recombinant HIV-1 protease.

-

A fluorogenic substrate specific for HIV protease (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher).

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

-

Substituted butanol inhibitors dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, the substituted butanol inhibitor at various concentrations, and the HIV-1 protease.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific substrate used). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Calculate the Ki value, which represents the inhibition constant, by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

-

III. Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which substituted butanols exert their biological effects is crucial for rational drug design and development. This section explores some of the key signaling pathways and molecular targets modulated by these compounds.

Inhibition of HIV Protease

As previously mentioned, a primary mechanism of antiviral activity for certain substituted butanols is the inhibition of HIV protease. This enzyme is a homodimer with an active site located at the dimer interface.[25][26] The inhibitors are designed to fit into this active site and interact with key amino acid residues, particularly the catalytic aspartate residues (Asp25 and Asp25').[8][9] By blocking the active site, these inhibitors prevent the protease from cleaving the viral Gag and Gag-Pol polyproteins, which is an essential step in the production of mature, infectious virions.[25]

Caption: Inhibition of HIV Protease by a Substituted Butanol.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of some substituted butanols are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[27][28][29][30][31] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain substituted butanols can interfere with this pathway, for example, by inhibiting the activation of the IKK complex, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators.

Caption: Modulation of the NF-κB Signaling Pathway.

Induction of ROS-Mediated Apoptosis

The anticancer activity of certain substituted butanols is linked to their ability to induce apoptosis through the generation of reactive oxygen species (ROS).[32][33][34][35][36] Elevated levels of ROS can cause oxidative stress and damage to cellular components, including mitochondria. This can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in the dismantling of the cell.

Caption: ROS-Mediated Apoptosis Induced by Substituted Butanols.

IV. Conclusion

Substituted butanols represent a promising and versatile class of compounds with a broad range of biological activities. Their efficacy as antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents is well-documented in the scientific literature. The ability to readily modify the butanol scaffold allows for the fine-tuning of their pharmacological properties, offering a powerful platform for the development of novel therapeutics. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of new and improved drugs to address a variety of unmet medical needs. This guide serves as a foundational resource for researchers and drug development professionals embarking on the exploration of this exciting chemical space.

References

- 1. Structural basis for alcohol modulation of a pentameric ligand-gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Virucidal activity of a new hand disinfectant with reduced ethanol content: comparison with other alcohol-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of fractioning on antibacterial activity of n-butanol fraction from Enantia chlorantha stem bark methanol extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines. A preliminary quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]

- 15. Underlying mechanism of protection from hypoxic injury seen with n-butanol extract of Potentilla anserine L. in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of butanol-induced developmental neurotoxicity and the potential mechanisms related to these observed effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Specific binding sites for alcohols and anesthetics on ligand-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. MTT (Assay protocol [protocols.io]

- 25. mdpi.com [mdpi.com]

- 26. HIV Protease: Historical Perspective and Current Research [mdpi.com]

- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cusabio.com [cusabio.com]

- 30. researchgate.net [researchgate.net]

- 31. bosterbio.com [bosterbio.com]

- 32. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways [mdpi.com]

- 34. Reactive Oxygen Species Mediate 6c-Induced Mitochondrial and Lysosomal Dysfunction, Autophagic Cell Death, and DNA Damage in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Biochemical mechanisms of dose-dependent cytotoxicity and ROS-mediated apoptosis induced by lead sulfide/graphene oxide quantum dots for potential bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (2R,3R)-2-amino-3-methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic and analytical methodologies, and putative biological significance of the chiral amino alcohol, (2R,3R)-2-amino-3-methoxybutan-1-ol.

Core Compound Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol [1][2][3][4][5] |

| Stereochemistry | (2R,3R) |

| Functional Groups | Primary Amine, Primary Alcohol, Methoxy Ether |

| Chiral Centers | C2, C3 |

Synthetic Methodologies

A plausible synthetic workflow could originate from a chiral precursor, such as a derivative of D-threonine, to set the stereochemistry at the C2 and C3 positions. The synthesis might proceed through the protection of functional groups, followed by stereoselective reduction and methylation.

References

- 1. Methyldiethanolamine [webbook.nist.gov]

- 2. Basic Chemical Data [dtp.cancer.gov]

- 3. C5H13NO2 N Methyldiethanolamine MDEA Colorless To Pale Yellow Liquid [mdeachemical.com]

- 4. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.us [hpc-standards.us]

- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 7. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guidance on the Solubility of (2R,3R)-2-amino-3-methoxybutan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of the chiral amino alcohol, (2R,3R)-2-amino-3-methoxybutan-1-ol, in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this particular stereoisomer. This document, therefore, serves as a foundational resource, providing researchers with the necessary theoretical framework and detailed experimental protocols to determine the solubility of this compound in their laboratories. The principles outlined herein are derived from established methodologies for analogous amino acids and amino alcohols.

Introduction: The Importance of Solubility Data

Solubility is a critical physicochemical parameter in the field of drug development and chemical synthesis. For a compound like this compound, which possesses both a hydrophilic amino-alcohol moiety and a more lipophilic methoxybutan backbone, understanding its solubility profile in a range of organic solvents is paramount for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical transformations involving this molecule.

-

Purification and Crystallization: Developing effective methods for isolation and purification.

-

Formulation Development: Designing suitable delivery systems for potential pharmaceutical applications.

-

Predictive Modeling: Contributing to the development of in silico models for predicting the behavior of related compounds.

General Principles of Amino Alcohol Solubility

While specific data for this compound is unavailable, the solubility of amino alcohols in organic solvents is governed by several key factors:

-

Polarity Matching: The principle of "like dissolves like" is central. The presence of the polar hydroxyl (-OH) and amino (-NH2) groups suggests a higher affinity for polar organic solvents.

-

Hydrogen Bonding: The ability of the amino and hydroxyl groups to act as both hydrogen bond donors and acceptors significantly influences solubility in protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Intermolecular Forces: Van der Waals forces associated with the butan-1-ol backbone will contribute to solubility in less polar solvents.

-

Solvent Structure: The steric hindrance and molecular geometry of both the solute and the solvent can impact the solvation process.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[1][2]

Based on these principles, it can be inferred that this compound would exhibit greater solubility in polar protic solvents like methanol, ethanol, and isopropanol, and moderate solubility in polar aprotic solvents. Its solubility is expected to be limited in nonpolar solvents such as hexanes or toluene.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized experimental methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely used static equilibrium method.[2]

Materials and Equipment

-

This compound (high purity)

-

Organic Solvents (analytical grade or higher)

-

Jacketed Glass Vessel with magnetic stirrer

-

Thermostatic Bath with precise temperature control

-

Analytical Balance (readable to ±0.0001 g)

-

Syringes and Syringe Filters (solvent-compatible, e.g., PTFE)

-

Vials for sample collection

-

Analytical Instrumentation for concentration determination (e.g., HPLC, GC, or a validated spectrophotometric method)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel.

-

Set the thermostatic bath to the desired experimental temperature and allow the vessel to equilibrate.

-

Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24-72 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours).

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately pass the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Determine the mass of the filtered solution in the vial.

-

Quantify the concentration of this compound in the filtered sample using a suitable and validated analytical method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

-

Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison. An example template is provided below:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for researchers to determine this crucial parameter. By following the outlined experimental protocol and adhering to the general principles of amino alcohol solubility, scientists and drug development professionals can generate the necessary data to advance their research and development efforts. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to Vicinal Amino Alcohols: Synthesis, Biological Activity, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal amino alcohols, also known as β-amino alcohols, are a pivotal class of organic compounds characterized by amino and hydroxyl groups attached to adjacent carbon atoms. This structural motif is a cornerstone in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts. Their prevalence in numerous approved drugs, such as β-blockers and antiviral agents, underscores their significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of vicinal amino alcohols, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in key signaling pathways.

I. Synthesis of Vicinal Amino Alcohols: A Quantitative Overview

The stereoselective synthesis of vicinal amino alcohols is a central theme in organic chemistry, with numerous methods developed to control the absolute and relative stereochemistry of the two adjacent stereocenters. This section summarizes key quantitative data from prominent synthetic strategies.

Table 1: Asymmetric Synthesis of Propranolol and its Analogs

| Entry | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 1-Naphthol | (R)-Epichlorohydrin, NaOH, TBAB | Water | -7 to -4 | 3 | >90 | 96.8 | [1] |

| 2 | 1-Naphthol | Glycidyl-α-naphthyl ether, L-(+)-tartaric acid, Zn(NO₃)₂·6H₂O, Isopropylamine | DMSO | RT | 24 | - | - | [2] |

| 3 | 4-nitro-1-naphthol | Epichlorohydrin, Isopropylamine | - | 30 | 1 | 85 (for nitro deriv.) | - | [3] |

ee: enantiomeric excess; TBAB: Tetrabutylammonium bromide; DMSO: Dimethyl sulfoxide; RT: Room temperature.

Table 2: Asymmetric Synthesis of Atenolol

| Entry | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | 2-(4-hydroxyphenyl)acetamide | (R)-Epichlorohydrin, NaOH, Benzyltriethylammonium chloride | Water | 0 | 6 | 78 | 92.0 | [1] |

| 2 | 2-(4-hydroxyphenyl)acetamide | Epichlorohydrin, Isopropylamine, Choline chloride:ethylene glycol (DES) | DES | 40 | 6 | 95 | - | [4] |

| 3 | Racemic chlorohydrin | Candida antarctica lipase B, Vinyl butanoate | Acetonitrile | - | - | 32 (for R-chlorohydrin) | >99 | [5] |

ee: enantiomeric excess; DES: Deep Eutectic Solvent.

Table 3: Synthesis of Ritonavir Intermediate

| Entry | Starting Material | Coupling Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid and (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | N,N'-diisopropylcarbodiimide (DIC), N,N-diisopropylethylamine | Cyclopentanone | 27 | 7 | 91.5 | [6] |

II. Key Experimental Protocols

This section provides detailed methodologies for three widely employed strategies in the synthesis of vicinal amino alcohols.

Asymmetric Synthesis of (S)-Atenolol via Epoxide Ring-Opening

This protocol is adapted from a reported synthesis of (S)-atenolol utilizing a chiral epoxide.[1]

Materials:

-

(R)-epichlorohydrin

-

4-hydroxyphenylacetamide

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

A mixture of (R)-epichlorohydrin (1.2 equivalents) and water is cooled to 0 °C in a reaction vessel equipped with a stirrer.

-

A solution of 4-hydroxyphenylacetamide (1.0 equivalent) and benzyltriethylammonium chloride (catalytic amount) in an aqueous solution of sodium hydroxide (1.0 equivalent) is prepared separately.

-

The solution from step 2 is added dropwise to the cooled mixture from step 1 with continuous stirring over a period of 6 hours, while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 12 hours at room temperature.

-

The mixture is then acidified with 2N HCl to pH 6.0.

-

The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (S)-atenolol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol outlines a general approach for the synthesis of (S)-propranolol involving a key kinetic resolution step.

Materials:

-

1-Naphthol

-

Epichlorohydrin

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Isopropylamine

-

Enzyme catalyst (e.g., a specific lipase)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene)

Procedure:

-

Synthesis of racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane: To a solution of 1-naphthol in DMSO, powdered KOH is added, and the mixture is stirred at room temperature. Epichlorohydrin is then added slowly, and stirring is continued. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the racemic epoxide.

-

Enzymatic Kinetic Resolution: The racemic epoxide is dissolved in an organic solvent. The enzyme catalyst and an acylating agent are added, and the mixture is stirred at a controlled temperature. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Separation: The reaction mixture is filtered to remove the enzyme. The unreacted (S)-epoxide is separated from the acylated (R)-alcohol by column chromatography.

-

Aminolysis: The purified (S)-epoxide is dissolved in excess isopropylamine and heated to reflux. After completion of the reaction, the excess amine is removed under reduced pressure to yield crude (S)-propranolol.

-

Purification and Analysis: The crude product is purified by recrystallization. The final product's purity and enantiomeric excess are confirmed by NMR, mass spectrometry, and chiral HPLC.

Synthesis of a Ritonavir Precursor via Peptide Coupling

This protocol describes the coupling of two key fragments in the synthesis of the HIV protease inhibitor ritonavir.[6]

Materials:

-

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (Acid component)

-

(2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (Amine component)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cyclopentanone

-

Sodium chloride solution

-

Sodium sulfate

-

Activated carbon

-

Butyl acetate

Procedure:

-

The acid component, DIC, and DIPEA are mixed in cyclopentanone and stirred at 27 °C for 30 minutes.

-

This mixture is then slowly added to a solution of the amine component in cyclopentanone. The reaction is stirred for 7 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed twice with 10% NaCl solution and then with pure water.

-

The organic phase is dried over anhydrous sodium sulfate and filtered.

-

The filtrate is heated to 45-50 °C, and activated carbon is added for decolorization. After stirring for 15 minutes, the mixture is cooled and filtered.

-

The filtrate is concentrated under vacuum to an oil.

-

The oil is dissolved in butyl acetate by heating to 60 °C. The solution is then allowed to cool to room temperature and stirred for 12 hours.

-

The resulting crystalline product is collected by filtration, washed with cold butyl acetate, and dried under vacuum at 50 °C for 6 hours to yield the final product.

III. Role in Signaling Pathways: Propranolol and Ritonavir

Vicinal amino alcohols are integral to the pharmacophores of many drugs that modulate critical biological signaling pathways. This section illustrates the mechanisms of action for two prominent examples: the β-blocker propranolol and the HIV protease inhibitor ritonavir.

Propranolol and the β-Adrenergic Signaling Pathway

Propranolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[[“]][8] This action counteracts the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate, reduced cardiac output, and lower blood pressure.[[“]] Beyond its primary cardiovascular effects, propranolol also influences other signaling cascades, including the inhibition of angiogenesis by downregulating the VEGF and PI3K/Akt pathways.[[“]]

Ritonavir and the HIV Protease Signaling Pathway

Ritonavir is a potent inhibitor of the HIV protease enzyme, which is crucial for the maturation of the virus.[9][10] HIV protease cleaves newly synthesized viral polyproteins into functional proteins necessary for producing new, infectious virions. By binding to the active site of the protease, ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[10][11] Ritonavir is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many other drugs. This property allows it to be used as a "booster" for other protease inhibitors, increasing their plasma concentrations and therapeutic efficacy.[9][12]

Conclusion

Vicinal amino alcohols represent a privileged structural motif with profound implications for drug discovery and development. The continued evolution of stereoselective synthetic methods provides access to a vast chemical space of these compounds with high precision. As our understanding of their interactions with biological targets deepens, so too will our ability to design and synthesize novel therapeutics with improved efficacy and safety profiles. The quantitative data, detailed protocols, and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this versatile class of molecules.

References

- 1. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 7. consensus.app [consensus.app]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Foundations of Amino Alcohol Conformations: A Comprehensive Guide for Researchers

An In-depth Technical Guide on the Core Principles Governing the Three-Dimensional Structure of Amino Alcohols and Their Implications in Drug Development.

Introduction

Amino alcohols are a pivotal class of organic compounds, integral to the structure of numerous biologically active molecules, including neurotransmitters, hormones, and a wide array of pharmaceuticals.[1][2] Their conformational flexibility, largely dictated by the interplay of intramolecular forces, is a critical determinant of their biological function and efficacy.[3] Understanding the principles that govern the three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and experimental studies on amino alcohol conformations, with a focus on the key determinants of their structural preferences and the methodologies used for their characterization.

The conformational landscape of amino alcohols is primarily shaped by the formation of intramolecular hydrogen bonds (IMHBs).[4][5] These non-covalent interactions, occurring between the hydroxyl (-OH) and amino (-NH2) groups, significantly stabilize specific spatial arrangements, thereby influencing the molecule's overall shape and reactivity.[1][5] The most common types of IMHBs observed are of the OH···N and NH···O type.[1]

Key Determinants of Conformational Stability

The stable conformations of amino alcohols arise from a delicate balance of several non-covalent and steric interactions.[1][6] Theoretical and experimental studies have consistently shown that the most stable conformer is often one that is folded, allowing for the formation of an intramolecular hydrogen bond.[1][6][7]

For the simplest 1,2-amino alcohol, 2-aminoethanol (AE), numerous studies have demonstrated that the preferred conformation in the isolated state is a folded one where the amino group acts as the hydrogen bond acceptor (OH···N).[1][6][7] The rotamers of 1,2-amino alcohols can be described by the torsional angles τ1 (HOCC), τ2 (OCCN), and τ3 (CCNY), leading to potentially 27 possible staggered conformers.[5]

Intramolecular Hydrogen Bonding (IMHB)

The primary stabilizing force in many amino alcohol conformations is the intramolecular hydrogen bond. The strength of this bond is a key factor in determining the relative stability of different conformers.[6] For instance, in N-methyl-2-aminoethanol (MAE), the global minimum conformer is characterized by an intramolecular OH···N hydrogen bond.[1] This is followed by another conformer, also with an OH···N interaction, lying only about 1 kJ mol⁻¹ higher in energy.[1] Conformers exhibiting an NH···O hydrogen bond are found at higher energies.[1]

The strength of the OH···N IMHB has been shown to go through a maximum for certain chain lengths in a series of unsubstituted amino alcohols.[4] Substitution at the α-position to the hydroxyl group can also significantly reinforce the OH···N IMHB, with the effect following the trend H < F < Cl < Br.[4]

Quantitative Conformational Data

Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have provided valuable quantitative data on the conformational preferences of amino alcohols. The following tables summarize key energetic and geometric parameters for various conformers of 2-aminoethanol and N-methyl-2-aminoethanol.

| Conformer of 2-Aminoethanol | Relative Energy (kJ/mol) | O-H···N Distance (Å) | Dihedral Angle (OCCN) (°) |

| g'Gg' (OH···N) | 0.00 | ~2.2-2.3 | ~57 |

| Other H-bonded conformers | > 0.00 | - | - |

Table 1: Calculated relative energies and key geometric parameters for the most stable conformer of 2-aminoethanol. The g'Gg' notation refers to the torsional angles of the lone pair-N-C-C and N-C-C-O-H backbones, respectively. Data compiled from multiple theoretical studies.[8][9]

| Conformer of N-Methyl-2-Aminoethanol | Relative Energy (kJ/mol) | O-H···N Distance (Å) |

| gG'T (OH···N) | 0.00 | 2.271 |

| g'GG (OH···N) | ~1 | 2.233 |

| tGT (NH···O) | ~5 | - |

| gGT (NH···O) | ~7 | - |

Table 2: Theoretical relative energies and hydrogen bond distances for the most stable conformers of N-methyl-2-aminoethanol. The notation describes the torsional arrangement of the hydroxyl group, the skeletal frame, and the amino group.[1]

Experimental Protocols for Conformational Analysis

The determination of amino alcohol conformations relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[10][11] By analyzing coupling constants and chemical shifts, it is possible to deduce the populations of different conformers.[11] For instance, a general NMR protocol for determining the absolute configuration of 1,2-amino alcohols involves the analysis of the ¹H NMR spectra of their bis-MPA (α-methoxy-α-phenylacetic acid) derivatives, which allows for the differentiation of all four possible stereoisomers.[12]

Detailed Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: Dissolve the amino alcohol derivative (e.g., bis-MPA ester) in a suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts (δ) and coupling constants (J) of diagnostic protons. Shielding and deshielding effects caused by the anisotropic effects of the MPA moieties provide information about the relative stereochemistry.[12]

-

Conformer Population: Use the measured coupling constants in the Karplus equation to estimate the dihedral angles and, consequently, the populations of the different rotamers.

Rotational Spectroscopy

For studying conformations in the gas phase, high-resolution rotational spectroscopy is an invaluable technique.[1] It allows for the precise determination of molecular geometries and the identification of different conformers based on their unique rotational constants.[1] The experimental data from rotational spectroscopy also serves as a benchmark for validating the accuracy of quantum chemical calculations.[1]

Experimental Workflow for Rotational Spectroscopy:

-

Sample Introduction: The sample is introduced into a high-vacuum chamber, often through a supersonic jet expansion to cool the molecules to very low rotational and vibrational temperatures.

-

Microwave/Millimeter-wave Irradiation: The molecules are irradiated with microwave or millimeter-wave radiation.

-

Detection of Rotational Transitions: The absorption of radiation at specific frequencies corresponding to the rotational transitions of the molecule is detected.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions of a particular conformer.

-

Structural Determination: The rotational constants derived from the spectrum are used to determine the moments of inertia and, ultimately, the precise three-dimensional structure of the conformer.[1]

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for molecules in the solid state.[13][14] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be constructed, revealing the precise positions of all atoms in the molecule.[14][15] This technique has been used to determine the structures of various amino alcohols and their derivatives.[16]

General Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the amino alcohol of suitable size and quality.

-

X-ray Diffraction: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.[14]

-

Data Collection: Collect the diffraction data as a series of images at different crystal orientations.

-

Data Processing: Integrate the intensities of the diffraction spots and apply corrections.

-

Structure Solution and Refinement: Determine the initial phases of the structure factors and build an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution structure.[14]

Computational Chemistry

Theoretical calculations are indispensable for exploring the potential energy surface of amino alcohols and predicting the relative stabilities of their conformers.[17][18]

Common Computational Methods:

-

Density Functional Theory (DFT): Methods like B3LYP and M06-2X are widely used to optimize the geometries and calculate the energies of different conformers.[1][8]

-

Ab initio Methods: Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD) methods provide higher accuracy for energy calculations, especially when electron correlation is significant.[8][9]

-

Natural Bond Orbital (NBO) Analysis: This method is used to analyze intramolecular interactions, such as hydrogen bonds and hyperconjugative effects, that contribute to conformational stability.[8]

Visualizing Conformational Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experimental and computational approaches to studying amino alcohol conformations.

Implications for Drug Development

The conformational preferences of amino alcohols have profound implications for their biological activity.[19][20][21] The specific three-dimensional arrangement of the hydroxyl and amino groups, along with other substituents, determines how a molecule interacts with its biological target, such as a receptor or an enzyme.[1]

For example, the adrenergic neurotransmitters adrenaline and noradrenaline contain a 1,2-aminoalcohol functional group.[1][5] Their different conformations, arising from the arrangement of the aminoalcohol chain, influence the subtle balance of non-covalent and steric interactions that govern their binding to adrenergic receptors.[1][6] A thorough understanding of the conformational landscape of these and related molecules is therefore crucial for the design of new drugs with improved selectivity and efficacy.

Conformationally restricted analogs of biologically active amino alcohols are often synthesized to probe the bioactive conformation and to develop more potent and selective drugs.[22] By locking the molecule into a specific conformation, it is possible to enhance its binding affinity for the target receptor while reducing off-target effects.

Conclusion